![molecular formula C20H14N2O2S B4234906 2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B4234906.png)
2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone
Overview
Description
2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway is crucial for the survival and proliferation of B-cell lymphomas and leukemias. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancers.
Mechanism of Action
2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone inhibits the activity of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in the survival and proliferation of B-cell lymphomas and leukemias. By blocking the activity of BTK, 2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone induces apoptosis (programmed cell death) and inhibits the growth and survival of cancer cells.
Biochemical and Physiological Effects:
2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone has been shown to have a selective and potent inhibitory effect on BTK. It has minimal off-target effects on other kinases and does not affect the function of T cells or natural killer cells. 2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for central nervous system lymphomas.
Advantages and Limitations for Lab Experiments
2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone has several advantages for use in lab experiments. It has a high potency and selectivity for BTK, making it a valuable tool for studying the B-cell receptor signaling pathway. However, 2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone has limitations in terms of its solubility and stability, which may affect its use in certain experimental settings.
Future Directions
There are several future directions for the study of 2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone. One area of research is the evaluation of 2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone in combination with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapy. Another area of research is the identification of biomarkers that can predict response to 2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone, which may help to personalize treatment for patients. Additionally, further studies are needed to evaluate the safety and efficacy of 2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone in various types of cancers and to optimize its dosing and administration.
Scientific Research Applications
2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone has been extensively studied in preclinical models of B-cell lymphomas and leukemias. It has been shown to inhibit the growth and survival of cancer cells by blocking the BTK pathway. 2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax. Clinical trials are currently underway to evaluate the safety and efficacy of 2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone in patients with various types of cancers.
properties
IUPAC Name |
2-(2-oxo-2-thiophen-2-ylethyl)-4-phenylphthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c23-17(18-11-6-12-25-18)13-22-20(24)16-10-5-4-9-15(16)19(21-22)14-7-2-1-3-8-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLHRVJOKZYDSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide](/img/structure/B4234833.png)
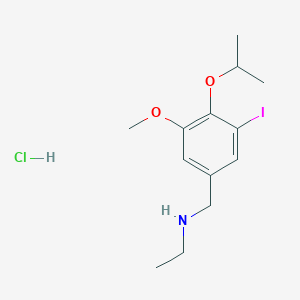
![1-amino-5-(4-morpholinyl)-N-2-pyridinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B4234846.png)
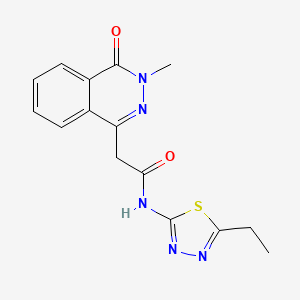
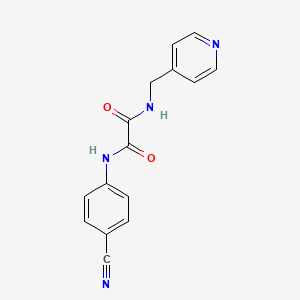

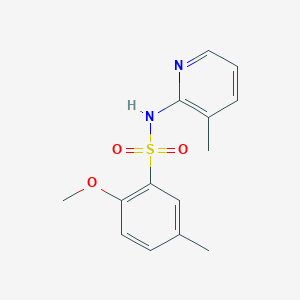
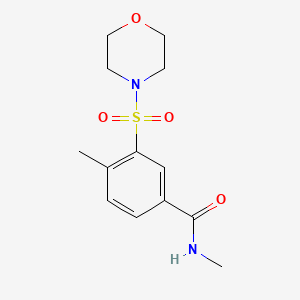
![6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4234900.png)
![3-[5-hydroxy-5-(3-methoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile](/img/structure/B4234909.png)
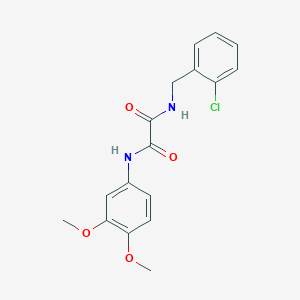
![4-bromo-N-[2-(cyclohexylamino)-2-oxoethyl]benzamide](/img/structure/B4234920.png)
![7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4234923.png)